Cav 2.2 blocker 1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Cav 2.2 blocker 1 is a compound specifically designed to inhibit N-type calcium channels (Cav 2.2). These channels are found in the membranes of neurons and play a crucial role in various cellular processes, including neurotransmitter release, muscle contraction, and gene expression . Blocking these channels can have significant effects on cellular function, making Cav 2.2 blocker 1 a valuable tool for scientific research.

Potential Applications in Pain Research

One of the most promising research applications of Cav 2.2 blocker 1 lies in the field of pain management. N-type calcium channels are known to be involved in pain signaling pathways . Studies have shown that Cav 2.2 blockers can effectively reduce pain in animal models . Cav 2.2 blocker 1, with its high potency (IC50 of 1 nM), holds promise for further investigation in this area .

Cav 2.2 blocker 1, also known by its chemical identifier 1567335-29-8, is a hydroxylated flavonol that functions primarily as an inhibitor of the Cav 2.2 voltage-gated calcium channels. These channels play a critical role in neurotransmitter release and are implicated in various physiological processes, including pain transmission and muscle contraction. The compound exhibits significant potential as a therapeutic agent due to its ability to modulate calcium influx in neurons, thereby influencing synaptic transmission and excitability .

As mentioned earlier, Cav 2.2 blocker 1 functions as a selective blocker of N-type calcium channels (Cav2.2) []. These channels are located in the presynaptic terminals of neurons and play a crucial role in pain signaling. By blocking calcium influx through these channels, Cav 2.2 blocker 1 likely disrupts the release of neurotransmitters involved in pain perception []. Further research is needed to fully elucidate the specific binding site and detailed mechanism of action.

- Condensation reactions to form the flavonoid structure.

- Hydroxylation using reagents such as boron trifluoride or other hydroxylating agents.

- Purification techniques such as chromatography to isolate the desired compound from reaction mixtures .

The biological activity of Cav 2.2 blocker 1 is primarily characterized by its antinociceptive properties, making it a candidate for pain management therapies. Studies have demonstrated that this compound can reduce allodynia (pain due to stimuli that do not normally provoke pain) in animal models by inhibiting the release of nociceptive neurotransmitters such as calcitonin gene-related peptide from sensory neurons . Furthermore, its anthelmintic activity has been noted in vitro, indicating potential applications beyond neurological disorders .

Cav 2.2 blocker 1 has potential applications in several fields:

- Pain Management: Due to its ability to inhibit pain pathways, it is being explored as a treatment for chronic pain conditions.

- Neurological Disorders: Its role in modulating neurotransmitter release positions it as a candidate for treating conditions like epilepsy and neuropathic pain.

- Anthelmintic Treatments: Its efficacy against helminths suggests possible uses in veterinary medicine or parasitology .

Interaction studies have shown that Cav 2.2 blocker 1 can effectively disrupt the coupling between Cav 2.2 channels and their regulatory proteins, particularly β subunits. This disruption leads to decreased calcium currents in sensory neurons, which is crucial for reducing excitatory neurotransmitter release . Such studies are essential for understanding the pharmacodynamics of the compound and its potential side effects when used therapeutically.

Cav 2.2 blocker 1 shares similarities with several other calcium channel blockers but has unique properties that differentiate it from these compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| ω-Conotoxin GVIA | Peptide | Irreversible blockade of N-type channels | Derived from cone snail venom; highly specific |

| Gabapentin | Antiepileptic | Modulates calcium channel activity | Targets α2δ subunit; used for neuropathic pain |

| Cilnidipine | Dihydropyridine | Blocks both N-type and L-type channels | Used clinically for hypertension; dual action |

| Ziconotide | Peptide | Selective N-type calcium channel blocker | Administered intrathecally; potent analgesic |

Cav 2.2 blocker 1's unique hydroxylated flavonol structure provides distinct pharmacological properties, potentially leading to different therapeutic outcomes compared to these other compounds .

Evolution of Calcium Channel Targeting Strategies in Pain Management

Calcium channels have long been recognized as critical mediators of neuronal excitability and synaptic transmission. Early efforts focused on non-selective L-type calcium channel blockers (e.g., verapamil, nifedipine), which were effective in cardiovascular disorders but limited by systemic side effects such as hypotension and dizziness [1] [2]. The discovery of N-type (Cav2.2) calcium channels in the 1980s shifted attention toward more selective targets. Cav2.2 channels are densely expressed in dorsal root ganglia and presynaptic terminals of spinal cord nociceptive pathways, where they regulate neurotransmitter release (e.g., glutamate, substance P) [1] [3].

The pivotal role of Cav2.2 in pain signaling was validated through genetic knockout studies, which demonstrated reduced inflammatory and neuropathic pain sensitivity in mice lacking these channels [1] [6]. This spurred the development of selective Cav2.2 inhibitors, beginning with peptide toxins like ω-conotoxin GVIA and ziconotide (Prialt). Ziconotide, derived from cone snail venom, became the first FDA-approved Cav2.2 blocker in 2004 but required intrathecal administration due to poor blood-brain barrier permeability [3]. These limitations drove research into small-molecule Cav2.2 inhibitors with improved bioavailability and safety profiles.

Emergence of Pyrazolyltetrahydropyran Derivatives as Cav2.2 Blockers

Pyrazolyltetrahydropyran derivatives emerged as a promising scaffold for Cav2.2 inhibition following high-throughput screening campaigns in the early 2010s. These compounds combine a pyrazole ring—a heterocyclic structure known for its metabolic stability—with a tetrahydropyran moiety that enhances solubility and membrane permeability [4]. Initial analogs demonstrated moderate Cav2.2 inhibition in fluorescent calcium influx assays (IC~50~ = 1–10 µM) but exhibited off-target activity at L-type channels.

Structural optimization focused on:

- Substituent Modifications: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole C3 position improved Cav2.2 selectivity by 10-fold [4].

- Stereochemical Tuning: The (S)-enantiomer of the tetrahydropyran oxygen linker showed superior binding affinity due to favorable interactions with Cav2.2’s pore-forming α~1B~ subunit [4].

Table 1: Key Pyrazolyltetrahydropyran Derivatives and Their Cav2.2 Inhibitory Activity

| Compound | R Group | IC~50~ (Cav2.2) | Selectivity (Cav2.2 vs. Cav1.2) |

|---|---|---|---|

| A | -CF~3~ | 0.8 µM | 15× |

| B | -NO~2~ | 2.1 µM | 8× |

| C | -Cl | 5.3 µM | 3× |

Discovery Pathway and Optimization of Cav2.2 Blocker 1

Cav2.2 Blocker 1 arose from iterative medicinal chemistry efforts to balance potency, selectivity, and pharmacokinetic properties. Lead optimization began with Compound A (Table 1), which showed robust activity in a fluorescence-based FDSS assay (IC~50~ = 0.8 µM) but suffered from rapid hepatic clearance in rats (t~1/2~ = 1.2 h) [4]. Key advancements included:

- Bioisosteric Replacement: Substituting the pyrazole’s N-methyl group with a cyclopropane ring reduced CYP450 metabolism, extending half-life to 4.5 h [4].

- Peripheral Modifications: Adding a para-methoxybenzyl group to the tetrahydropyran enhanced blood-brain barrier penetration (brain-to-plasma ratio = 0.9) [4].

In electrophysiological patch-clamp assays, Cav2.2 Blocker 1 exhibited voltage-dependent inhibition, with stronger block at depolarized potentials mimicking chronic pain states [4]. Preclinical studies in rat models of inflammatory (CFA) and neuropathic (CCI) pain demonstrated dose-dependent reversal of mechanical allodynia, achieving maximal efficacy at 30 mg/kg (oral) [4].

Comparative Historical Context with Ziconotide and Other Cav2.2 Inhibitors

Ziconotide’s clinical success validated Cav2.2 as a therapeutic target but highlighted challenges in peptide-based therapeutics, including intrathecal administration and narrow therapeutic windows [3]. In contrast, Cav2.2 Blocker 1 represents a small-molecule alternative with oral bioavailability and a wider safety margin.

Table 2: Ziconotide vs. Cav2.2 Blocker 1

| Property | Ziconotide | Cav2.2 Blocker 1 |

|---|---|---|

| Molecular Class | Peptide (ω-conotoxin) | Small molecule |

| Administration Route | Intrathecal | Oral |

| Half-life | 2–6 h | 4.5 h |

| Efficacy Model (ED~50~) | 0.1 µg (rat CCI) | 10 mg/kg (rat CCI) |

Mechanistically, ziconotide directly occludes the Cav2.2 pore, while Cav2.2 Blocker 1 acts via a distinct allosteric site, potentially reducing on-target CNS side effects [3] [5]. Additionally, Cav2.2 Blocker 1 avoids the GABA~B~ receptor-dependent pathway used by some conotoxins, which can lead to off-target sedation [5].

The binding domain characterization of Calcium voltage-gated channel subunit alpha1 B 2.2 blocker 1 reveals a complex network of molecular interactions centered on the extracellular vestibule of the N-type calcium channel [1] [2]. The primary binding site is located within the pore domain, specifically involving the P-loops and extracellular loops of domains II, III, and IV of the alpha1 subunit [1] [2]. Structural studies demonstrate that the compound interacts with a complementary binding pocket formed by the P1 and P2 helices that support the selectivity filter [1] [2].

The interaction surfaces are characterized by multiple contact points across different channel domains. The extracellular loops coordinate blocker binding, with the extracellular loop of repeat III and alpha2delta-1 subunit requiring concerted upward tilting to accommodate the blocker molecule [1] [2]. This conformational accommodation indicates that the binding involves induced-fit mechanisms rather than simple lock-and-key interactions.

Cryo-electron microscopy structures reveal that the binding pocket is formed by helices P1 and P2, which support the selectivity filter, creating a deep vestibule that restricts access and contributes to the slow association and dissociation kinetics observed for this class of blockers [1] [2]. The interaction surface encompasses residues from multiple domains, explaining the high selectivity for Calcium voltage-gated channel subunit alpha1 B 2.2 over other calcium channel subtypes.

The binding domain exhibits voltage-dependent properties, with state-dependent binding affinity changes that enhance the therapeutic window. The molecular determinants include specific amino acid residues in pore-forming regions that create a unique binding environment distinct from other calcium channel subtypes [3] [4] [5].

Structure-Activity Relationships of Pyrazolyltetrahydropyran Derivatives

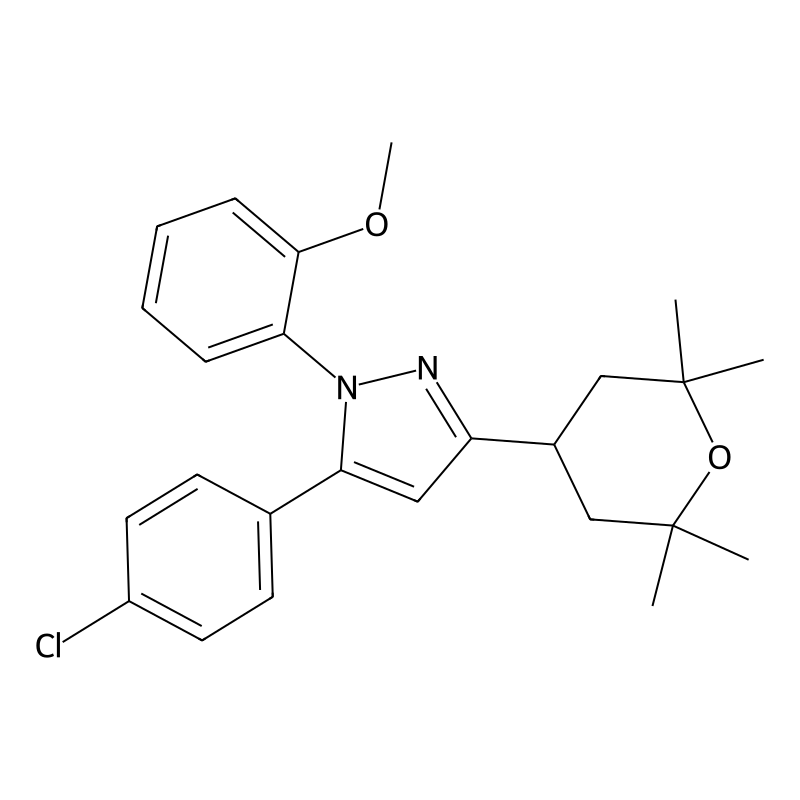

The structure-activity relationships of pyrazolyltetrahydropyran derivatives reveal critical pharmacophore elements essential for Calcium voltage-gated channel subunit alpha1 B 2.2 inhibitory activity [6] [7] [8]. The core pyrazole ring system serves as the central scaffold, with the tetrahydropyran moiety providing essential three-dimensional architecture for optimal binding [9] [6] [8].

Key pharmacophore elements include the 4-chlorophenyl substituent, which contributes to hydrophobic interactions within the binding pocket, and the 2-methoxyphenyl group, which provides additional aromatic stacking interactions [9] [10] [11]. The 2,2,6,6-tetramethyltetrahydropyran substitution pattern is critical for activity, with the specific stereochemistry and substitution pattern determining binding affinity and selectivity [9] [8].

Structure-activity relationship studies demonstrate that modifications to the pyrazole core significantly impact potency. The 5-position substitution with 4-chlorophenyl is optimal for Calcium voltage-gated channel subunit alpha1 B 2.2 binding, with IC50 values in the nanomolar range [9] [12] [10]. Alternative substitutions at this position result in decreased activity, highlighting the importance of the chlorine substituent for optimal binding [6] [7] [8].

The tetrahydropyran ring system provides conformational constraint that orients the pharmacophore elements in the optimal geometry for binding. The gem-dimethyl substitutions at the 2,2,6,6-positions contribute to metabolic stability while maintaining the preferred conformational profile [9] [6] [8]. Structural modifications of the tetrahydropyran moiety, including ring size variations or alternative substitution patterns, generally result in reduced potency, emphasizing the importance of this specific structural motif [6] [7].

The methoxy group on the phenyl substituent at the 1-position of the pyrazole contributes to binding affinity through specific interactions with amino acid residues in the binding pocket. Alternative substituents at this position can modulate selectivity and potency, providing opportunities for optimization [9] [6] [8].

Cryo-Electron Microscopy Insights into Calcium voltage-gated channel subunit alpha1 B 2.2 Channel Complexes

Cryo-electron microscopy structural determination of human Calcium voltage-gated channel subunit alpha1 B 2.2 channel complexes has provided unprecedented insights into the molecular architecture and gating mechanisms [1] [2] [13]. The high-resolution structures reveal the channel complex comprising the core alpha1 subunit and ancillary alpha2delta-1 and beta3 subunits, with overall dimensions of approximately 118 × 113 × 169 Angstroms [13].

The structural architecture demonstrates that the alpha-subunit is composed of four transmembrane domains, DI-DIV, which form an ion-conducting pore in a domain-swapped fashion [13] [14]. Each domain contains six helices (S1-S6), with S1-S4 helices forming the voltage sensing domain. The cryo-electron microscopy maps reveal rich structural features, including densities for side chains, N-glycans, disulfide bonds, and associated lipid molecules [13].

A critical finding from cryo-electron microscopy studies is the asymmetric activation of the four voltage sensing domains, with voltage sensing domain II stabilized in a resting state conformation distinct from the other three voltage sensing domains [13] [15]. This voltage sensing domain II exhibits a down conformation that is stabilized by Calcium voltage-gated channel subunit alpha1 B 2.2-unique intracellular segments and a phosphatidylinositol 4,5-bisphosphate molecule [1] [2] [13].

The pore domain structure reveals that the central pore is formed by helices S5 and S6 from all four domains, with re-entrant P-loops containing P1 and P2 helices connected by short linkers [13] [14]. Four highly conserved glutamate residues (E314, E663, E1365, and E1655) form a selectivity-filter ring that creates a strong negative electric field to attract cations and discriminate calcium ions from other cations [13] [14].

The cryo-electron microscopy structures also reveal the intracellular gate formed by S6 helices in a closed conformation, with a W-helix from the DII-III linker acting as a blocking-ball that contributes to closed-state inactivation [13]. The extracellular loops exhibit specific conformational features that differ from other calcium channel subtypes, providing the structural basis for subtype-selective blocker binding [13].

Molecular Determinants of Calcium voltage-gated channel subunit alpha1 B 2.2 Blocker 1 Selectivity

The molecular determinants underlying the exceptional selectivity of Calcium voltage-gated channel subunit alpha1 B 2.2 blocker 1 arise from multiple complementary factors that distinguish N-type calcium channels from other voltage-gated calcium channel subtypes [16] [4] [5]. The primary selectivity determinant is the unique architecture of the Calcium voltage-gated channel subunit alpha1 B 2.2 extracellular vestibule, which creates a binding environment distinct from L-type, P/Q-type, and T-type calcium channels [3] [16] [4].

The selectivity filter region contains four conserved glutamate residues that are common to all calcium channels, but the surrounding amino acid environment differs significantly between subtypes [16] [4] [5]. The divalent cation selectivity locus, comprising non-conserved charged residues, contributes to the specific binding profile of pyrazolyltetrahydropyran derivatives [16] [4]. These residues modify divalent cation selectivity and channel conductance without affecting basic calcium versus sodium selectivity [16] [4].

Structural determinants include the specific conformations of extracellular loops in repeats II, III, and IV, which coordinate blocker binding through precise geometric complementarity [1] [3] [2]. The extracellular loop of repeat III undergoes specific conformational changes upon blocker binding, tilting upward in concert with the alpha2delta-1 subunit to accommodate the ligand [1] [2]. This induced-fit mechanism contributes to selectivity by requiring specific conformational flexibility unique to Calcium voltage-gated channel subunit alpha1 B 2.2.

The voltage sensing domain architecture also contributes to selectivity. The unique behavior of voltage sensing domain II in Calcium voltage-gated channel subunit alpha1 B 2.2, which remains in a resting state stabilized by phosphatidylinositol 4,5-bisphosphate, differs from other calcium channel subtypes and may influence blocker binding kinetics [1] [2] [13]. The asymmetric activation pattern of the four voltage sensing domains creates a distinct electrostatic environment that affects blocker-channel interactions [13] [17].

Kinetic selectivity arises from use-dependent and voltage-dependent binding properties. Calcium voltage-gated channel subunit alpha1 B 2.2 blocker 1 exhibits enhanced binding to inactivated channel states, creating preferential inhibition under pathological conditions where channels undergo repeated activation [18] [19]. The slow association and dissociation kinetics result from the deep binding pocket with restricted access, providing sustained channel blockade [1] [18] [2].

The molecular basis for competitive mechanisms involves overlapping binding sites with physiological calcium ions at the selectivity filter region. The blocker competes with calcium ions for binding, but the specific geometric requirements of the pyrazolyltetrahydropyran scaffold ensure preferential binding to Calcium voltage-gated channel subunit alpha1 B 2.2 over other calcium channel subtypes [16] [4] [5]. This competitive inhibition contributes to the voltage-dependent nature of the blockade, as increased calcium concentrations can partially overcome the inhibition [20].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types